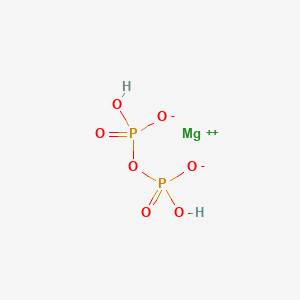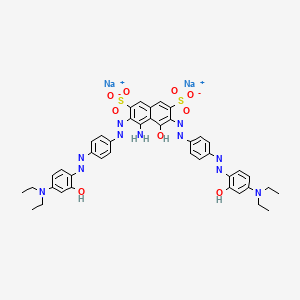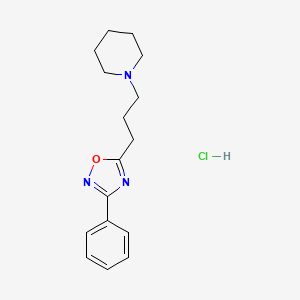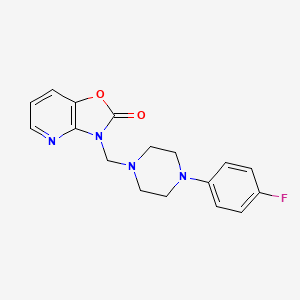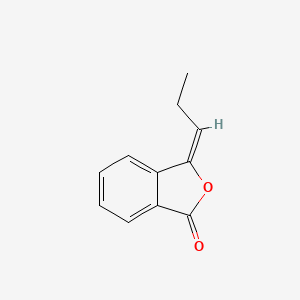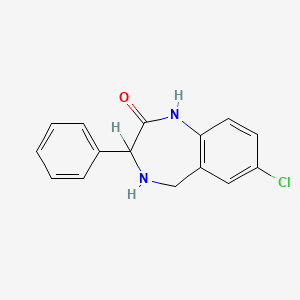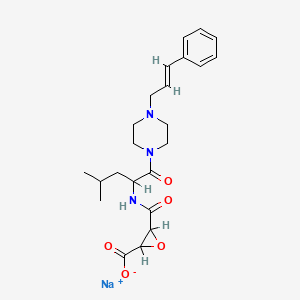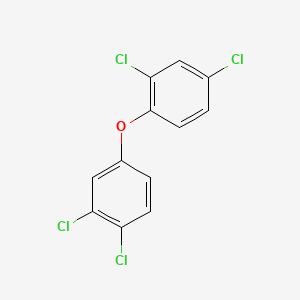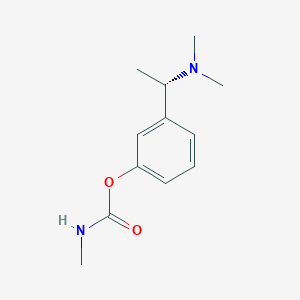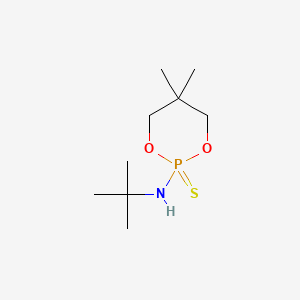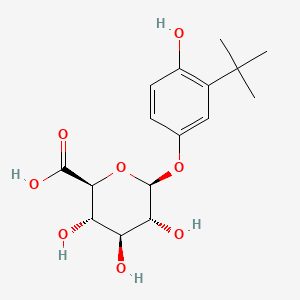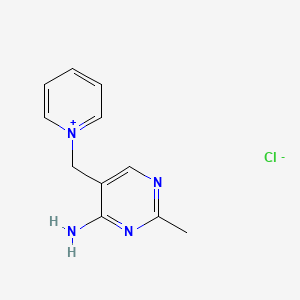
Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride is a chemical compound with a complex structure that includes both pyridinium and pyrimidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride typically involves the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with pyridine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
化学反応の分析
Types of Reactions
Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as halides, hydroxides, and amines under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium derivatives, while reduction may produce pyrimidinyl derivatives.
科学的研究の応用
Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The molecular targets and pathways involved include enzymes, receptors, and signaling molecules that regulate various cellular processes.
類似化合物との比較
Similar Compounds
Thiamine (Vitamin B1): Shares structural similarities with Pyridinium, 1-((4-amino-2-methyl-5-pyrimidinyl)methyl)-, chloride, particularly in the pyrimidinyl group.
Pyridoxine (Vitamin B6): Contains a pyridine ring similar to the pyridinium group in the compound.
Nicotinamide (Vitamin B3): Also features a pyridine ring and is involved in similar biochemical pathways.
Uniqueness
This compound is unique due to its specific combination of pyridinium and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
30413-67-3 |
|---|---|
分子式 |
C11H13ClN4 |
分子量 |
236.70 g/mol |
IUPAC名 |
2-methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-4-amine;chloride |
InChI |
InChI=1S/C11H13N4.ClH/c1-9-13-7-10(11(12)14-9)8-15-5-3-2-4-6-15;/h2-7H,8H2,1H3,(H2,12,13,14);1H/q+1;/p-1 |
InChIキー |
NDLUAJDGLDYARA-UHFFFAOYSA-M |
正規SMILES |
CC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


